9-Octadecenal
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Overview
Description
(E)-Octadec-9-enal, also known as (E)-9-Octadecenal, is a fatty aldehyde with the molecular formula C18H34O. It is characterized by the presence of a long hydrocarbon chain with a double bond at the ninth carbon and an aldehyde group at the terminal carbon. This compound is commonly found in various natural sources, including plant oils and animal fats .
Scientific Research Applications
(E)-Octadec-9-enal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its role in biological processes, including its function as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of surfactants and lubricants
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Octadec-9-enal can be synthesized through several methods, including the oxidation of oleic acid or its derivatives. One common synthetic route involves the hydroformylation of oleic acid, followed by selective oxidation to yield the aldehyde. The reaction conditions typically involve the use of catalysts such as rhodium complexes and controlled temperature and pressure to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, (E)-Octadec-9-enal is often produced through the ozonolysis of oleic acid, followed by reductive workup. This method is preferred due to its efficiency and scalability. The process involves the reaction of oleic acid with ozone to form an ozonide intermediate, which is then reduced to yield the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions: (E)-Octadec-9-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, octadec-9-enoic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol, octadec-9-enol.
Addition Reactions: The double bond in (E)-Octadec-9-enal can participate in addition reactions, such as hydrogenation to form octadecanal.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Addition Reactions: Catalysts like palladium on carbon are used for hydrogenation reactions.
Major Products Formed:
Oxidation: Octadec-9-enoic acid.
Reduction: Octadec-9-enol.
Addition Reactions: Octadecanal.
Mechanism of Action
The mechanism of action of (E)-Octadec-9-enal involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a signaling molecule, modulating various physiological processes. For example, it has been shown to inhibit the effect of capsaicin on intracellular calcium concentration in certain cell types, indicating its potential role in modulating sensory perception .
Comparison with Similar Compounds
Octadecanal: Lacks the double bond present in (E)-Octadec-9-enal.
Octadec-9-enol: Contains an alcohol group instead of an aldehyde group.
Octadec-9-enoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: (E)-Octadec-9-enal is unique due to its combination of a long hydrocarbon chain, a double bond, and an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
5090-41-5 |
---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-9-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3 |
InChI Key |
ZENZJGDPWWLORF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC=O |
SMILES |
CCCCCCCCC=CCCCCCCCC=O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC=O |
boiling_point |
352.00 to 367.00 °C. @ 760.00 mm Hg |
density |
0.837-0.845 |
10009-79-7 5090-41-5 |
|
physical_description |
Liquid Colourless liquid; Fatty aroma |
solubility |
Soluble in hexane and diethyl ether; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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